

Application Notes and Protocols for YM-201636 in Retroviral Budding Inhibition

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Compound of Interest

Compound Name: YM-201636

Cat. No.: B1684012

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Introduction

YM-201636 is a potent and selective small molecule inhibitor of PIKfyve, a lipid kinase that synthesizes phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂). This phosphoinositide plays a critical role in the regulation of endosomal trafficking. By inhibiting PIKfyve, **YM-201636** disrupts the normal function of the endosomal sorting complex required for transport (ESCRT) machinery, which is co-opted by many retroviruses for their budding and release from infected cells.^{[1][2]} This document provides detailed information on the mechanism of action of **YM-201636**, quantitative data on its activity, and comprehensive protocols for its use in inhibiting retroviral budding.

Mechanism of Action

Retroviral budding from the host cell is a complex process that requires the hijacking of the host's cellular machinery. A key pathway involved is the endosomal sorting pathway, which is regulated by phosphoinositides.

- **PIKfyve and PtdIns(3,5)P₂ Production:** The enzyme PIKfyve phosphorylates phosphatidylinositol 3-phosphate (PtdIns(3)P) to produce PtdIns(3,5)P₂.
- **ESCRT Machinery Recruitment:** PtdIns(3,5)P₂ is essential for the proper function and recruitment of the ESCRT machinery to the site of viral budding on the plasma membrane.

- **Viral Budding:** The ESCRT machinery facilitates the final membrane scission event that releases the newly formed viral particle from the host cell.
- **Inhibition by YM-201636:** YM-201636 selectively inhibits PIKfyve, leading to a significant reduction in the cellular levels of PtdIns(3,5)P₂.^{[1][3]} This disruption of PtdIns(3,5)P₂ homeostasis impairs the function of the ESCRT machinery.
- **Blocked Viral Release:** Consequently, the budding process is stalled, and the release of retroviral particles is significantly inhibited.^{[1][4]}

Quantitative Data

The following tables summarize the key quantitative data for **YM-201636**.

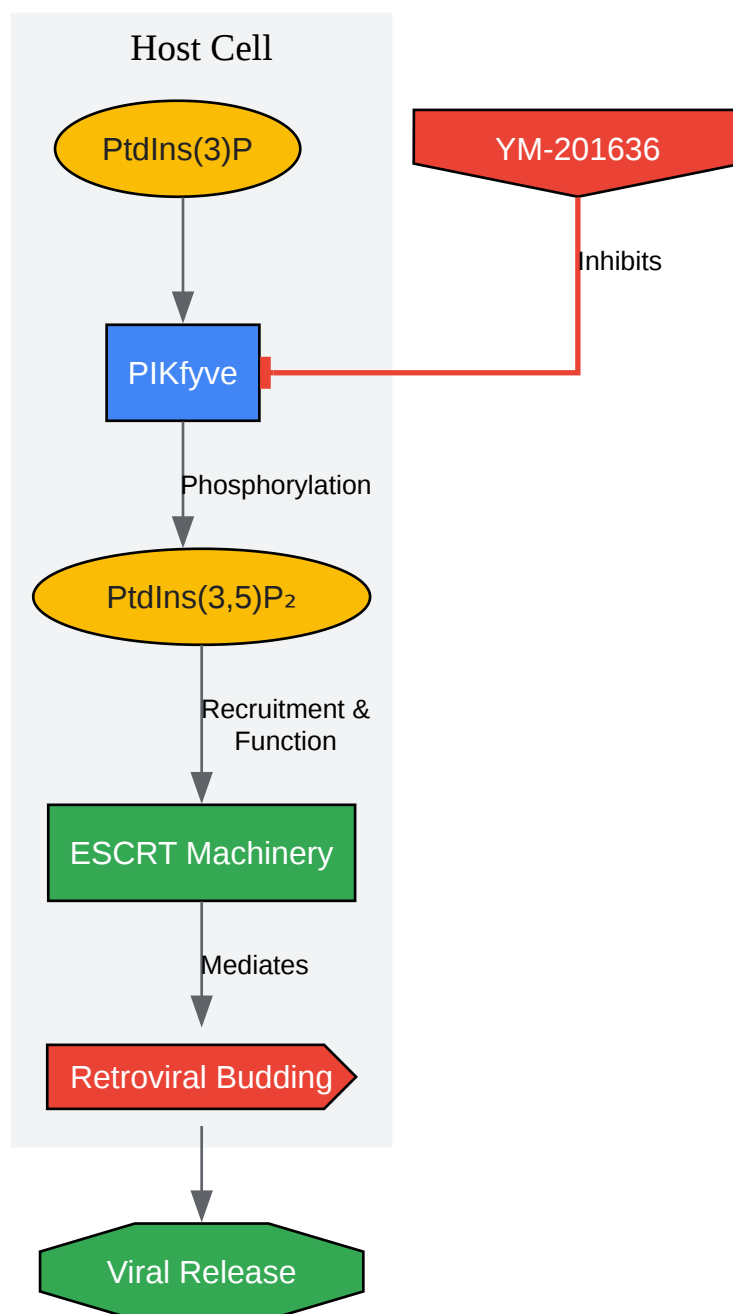
Table 1: In Vitro Kinase Inhibitory Activity of **YM-201636**^{[2][3]}

Target Kinase	IC ₅₀ (nM)
PIKfyve	33
p110α (PI3Kα)	3000
Fab1 (Yeast orthologue of PIKfyve)	>5000

Table 2: Cellular Activity of **YM-201636**

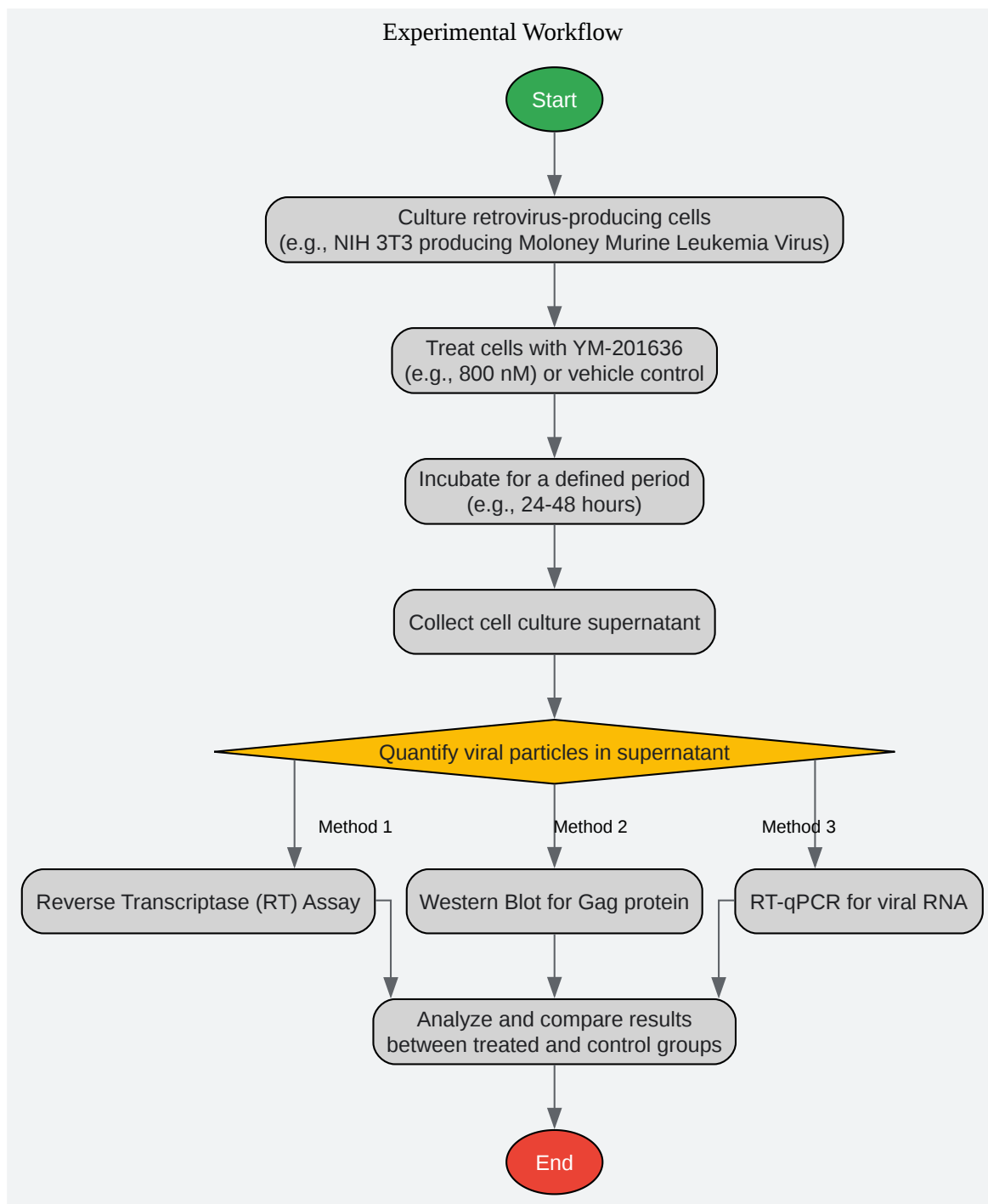
Activity	Cell Line	Concentration	Effect
Retroviral Budding Inhibition	-	800 nM	~80% reduction in budding ^{[1][4][5]}
PtdIns(3,5)P ₂ Production	NIH3T3	800 nM	~80% decrease ^[3]
Insulin-activated 2-deoxyglucose uptake	3T3L1 adipocytes	IC ₅₀ = 54 nM	Inhibition of glucose uptake ^{[4][6]}

Signaling Pathway and Experimental Workflow Diagrams



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Caption: Signaling pathway of **YM-201636** in retroviral budding inhibition.



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